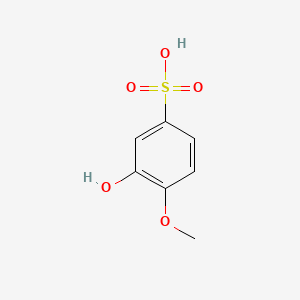

3-Hydroxy-4-methoxybenzenesulfonic acid

Description

Propriétés

IUPAC Name |

3-hydroxy-4-methoxybenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXZMBNHLUZPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020664 | |

| Record name | 5-Guaiacolsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-98-1 | |

| Record name | 3-Hydroxy-4-methoxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Guaiacolsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-GUAIACOLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05L0075KBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Substituted Benzenesulfonic Acids in Organic Chemistry

Substituted benzenesulfonic acids are a cornerstone of modern organic chemistry, valued for their versatility and specific chemical properties. The introduction of a sulfonic acid group (-SO3H) to an aromatic ring via sulfonation is considered one of the most important reactions in industrial organic chemistry. wikipedia.orgchemicalbook.com This functional group profoundly influences the parent molecule's characteristics. As a powerful electron-withdrawing group, the sulfonic acid moiety decreases the electron density of the benzene (B151609) ring, which deactivates it towards further electrophilic aromatic substitution. fiveable.me

These compounds serve as critical intermediates in the synthesis of a wide array of commercial and industrial products. fiveable.mewikipedia.org They are foundational in the manufacturing of various dyes, detergents, and pharmaceuticals, including a large class of sulfa drugs. wikipedia.orglibretexts.org The sulfonic acid group can be readily converted into other functional groups, such as sulfonamides and sulfonyl chlorides, further expanding its synthetic utility. wikipedia.org

Furthermore, the reversible nature of the sulfonation reaction is a key feature exploited in organic synthesis. wikipedia.orglibretexts.org A sulfonic acid group can be introduced to block a specific position on an aromatic ring, directing subsequent substitutions to other positions, and then removed under dilute acidic conditions. wikipedia.orglibretexts.org This application as a temporary protecting and directing group provides chemists with precise control over the synthesis of complex substituted aromatic molecules. wikipedia.org Their strong acidity also allows them to be used as effective acid catalysts in reactions like esterification and dehydration. elchemy.com

Academic Relevance of Hydroxymethoxybenzenesulfonic Acid Isomers

The electronic interplay between these groups is of fundamental interest. The hydroxyl and methoxy (B1213986) groups are electron-donating through resonance, while the sulfonic acid group is strongly electron-withdrawing. The relative positions of these groups influence the electron density distribution around the aromatic ring, which in turn affects the regioselectivity of further chemical reactions, such as electrophilic aromatic substitution.

Studying different isomers allows researchers to probe structure-activity relationships. For instance, the precise location of the acidic sulfonic acid group and the hydrogen-bond-donating hydroxyl group can drastically alter how the molecule interacts with biological targets like enzyme active sites. This is a key area of investigation in medicinal chemistry and drug design. The synthesis and characterization of various isomers, such as 3-amino-4-hydroxy benzenesulfonic acid from ortho-aminophenol, provide pathways to novel compounds with potentially unique applications. google.com The varied properties of these isomers make them valuable as synthons or building blocks for more complex molecules in diverse fields, including materials science and pharmacology.

Historical Context of Research on Benzenesulfonic Acid Derivatives

Established Synthetic Routes from Substituted Benzenes

The primary approach to synthesizing 3-hydroxy-4-methoxybenzenesulfonic acid involves the direct sulfonation of 3-hydroxy-4-methoxybenzene. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The choice of sulfonating agent and the inherent directing effects of the hydroxyl and methoxy (B1213986) substituents are paramount in achieving the desired product.

Sulfonation of 3-Hydroxy-4-methoxybenzene with Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a potent and widely used sulfonating agent for the synthesis of aryl sulfonic acids. The reaction with 3-hydroxy-4-methoxybenzene proceeds via an electrophilic attack of the sulfur trioxide (SO₃) moiety, which is generated in situ or is the reactive species within chlorosulfonic acid itself. The reaction is typically carried out in a suitable solvent to moderate the reactivity and control the temperature, which is crucial due to the exothermic nature of the reaction.

A general procedure involves the slow addition of chlorosulfonic acid to a solution of 3-hydroxy-4-methoxybenzene in a chlorinated solvent, such as ethylene (B1197577) dichloride, at a controlled temperature. The reaction mixture is then typically stirred for a period to ensure complete conversion. The strong oxidizing nature of chlorosulfonic acid necessitates careful temperature control to prevent the degradation of the target product and minimize the formation of by-products. One patent for a structurally related compound, 2-hydroxy-4-methoxybenzophenone, details a process where chlorosulfonic acid is added to a solution of the starting material in ethylene dichloride, followed by refluxing for one hour google.com. This indicates that elevated temperatures can be employed, though precise conditions for 3-hydroxy-4-methoxybenzene would require specific optimization.

Alternative Sulfonating Agents for Hydroxymethoxybenzene Substrates

While chlorosulfonic acid is effective, other sulfonating agents can also be employed for the sulfonation of hydroxymethoxybenzene substrates. These alternatives can offer milder reaction conditions and different selectivity profiles.

Sulfur Trioxide (SO₃) Complexes: Sulfur trioxide is a powerful sulfonating agent, but its high reactivity can lead to side reactions and charring. To moderate its reactivity, SO₃ is often used as a complex with a Lewis base, such as pyridine (B92270) (SO₃·py) or dioxane. These complexes deliver the SO₃ electrophile in a more controlled manner. For instance, the sulfation of various phenolic acids has been successfully carried out using the SO₃-pyridine complex in acetonitrile (B52724) at elevated temperatures nih.gov. This method could be adapted for the sulfonation of 3-hydroxy-4-methoxybenzene.

Concentrated Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can also be used as a sulfonating agent, although it is generally less reactive than chlorosulfonic acid or oleum (B3057394) (a solution of SO₃ in H₂SO₄). The reaction typically requires higher temperatures and longer reaction times. A patent describing the sulfonation of anisole (B1667542) (methoxybenzene) with concentrated sulfuric acid specifies a temperature range of 45-75°C for 4-8 hours google.com. Given the activating nature of the additional hydroxyl group in 3-hydroxy-4-methoxybenzene, milder conditions might be feasible.

The choice of sulfonating agent often depends on the desired reactivity, selectivity, and the scale of the synthesis.

Regioselectivity Considerations in Sulfonation Reactions

The position of the incoming sulfonic acid group on the 3-hydroxy-4-methoxybenzene ring is directed by the existing hydroxyl (-OH) and methoxy (-OCH₃) substituents. Both of these groups are ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring through resonance.

In the case of 3-hydroxy-4-methoxybenzene, the potential sites for electrophilic attack are positions 2, 5, and 6.

Position 2: Ortho to the hydroxyl group and meta to the methoxy group.

Position 5: Para to the hydroxyl group and ortho to the methoxy group.

Position 6: Ortho to the hydroxyl group and ortho to the methoxy group.

The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the positions ortho and para to the hydroxyl group (positions 2, 5, and 6) are the most activated. Steric hindrance will also play a significant role. The position between the two substituents (position 2) is sterically hindered. Position 6 is ortho to the activating hydroxyl group. Position 5 is para to the highly activating hydroxyl group and ortho to the methoxy group, making it a likely position for sulfonation. The interplay of these electronic and steric factors will determine the final isomer distribution. For many substituted phenols, a mixture of ortho and para isomers is often obtained brainly.in.

Reaction Condition Optimization for Enhanced Yield and Purity

To maximize the yield and purity of 3-hydroxy-4-methoxybenzenesulfonic acid, careful optimization of the reaction conditions is essential. Temperature and the use of auxiliary agents are two of the most critical parameters.

Influence of Temperature on Sulfonation Efficiency and Side Reactions

Temperature has a profound effect on both the rate and the regioselectivity of sulfonation reactions. The sulfonation of phenols is a classic example of a reaction that can be under either kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product that is formed fastest predominates. For many phenols, this is the ortho-isomer. At higher temperatures, the reaction becomes reversible, leading to thermodynamic control, where the most stable product is favored. In the case of phenol sulfonation, the para-isomer is the thermodynamically more stable product, likely due to reduced steric hindrance quora.comdoubtnut.com.

This principle can be applied to the sulfonation of 3-hydroxy-4-methoxybenzene. Lower reaction temperatures would be expected to favor the formation of the sulfonic acid at a position ortho to the hydroxyl group (position 2 or 6), while higher temperatures would likely favor substitution at the less sterically hindered position para to the hydroxyl group (position 5).

A patent for the sulfonation of 2-hydroxy-4-methoxybenzophenone with chlorosulfonic acid suggests a reaction temperature of 20-25°C for 20-25 hours to achieve a high yield and purity google.com. This indicates that for related compounds, milder temperatures with longer reaction times are beneficial. High temperatures can also lead to undesirable side reactions, such as oxidation and polysulfonation, which would reduce the yield and purity of the desired product.

| Temperature Range | Control Type | Predominant Isomer | Potential Side Reactions |

|---|---|---|---|

| Low (e.g., 0-25°C) | Kinetic | Ortho-isomer | Slower reaction rates |

| High (e.g., >100°C) | Thermodynamic | Para-isomer | Oxidation, Polysulfonation, Dehydration |

Role of Auxiliary Agents in Sulfonation Processes

Auxiliary agents can be employed to improve the efficiency, selectivity, and safety of sulfonation reactions. These can include solvents, catalysts, and dehydrating agents.

Solvent Effects on Reaction Kinetics and Product Isolation

The choice of solvent in the sulfonation of guaiacol (B22219) to produce 3-hydroxy-4-methoxybenzenesulfonic acid is critical, as it significantly influences both the rate of reaction and the ease of product recovery. Aromatic sulfonation is a highly exothermic process, and the solvent often serves as a heat sink in addition to its role as a reaction medium. dicp.ac.cn The reaction can be performed under various conditions, including using an inert organic solvent or proceeding under solvent-free conditions.

Inert solvents such as halogenated hydrocarbons (e.g., 1,2-dichloroethane) can be employed to facilitate temperature control and improve mixing of the reactants. researchgate.net The polarity of the solvent can affect the reaction kinetics. Polar aprotic solvents may stabilize the charged intermediate (sigma complex) formed during electrophilic aromatic substitution, potentially accelerating the reaction rate. However, the use of a solvent adds complexity and cost to the process, requiring a subsequent separation step and solvent recovery systems.

Solvent-free sulfonation, particularly with a potent sulfonating agent like sulfur trioxide (SO3), is an alternative that intensifies the process. dicp.ac.cn This approach eliminates the need for solvent handling and recovery but demands excellent control over reaction temperature due to the high exothermicity of the reaction. dicp.ac.cn Microreactors are particularly well-suited for solvent-free conditions due to their high surface-area-to-volume ratio, which allows for efficient heat removal. dicp.ac.cn

The solvent also plays a crucial role in product isolation. The solubility of the resulting 3-hydroxy-4-methoxybenzenesulfonic acid or its neutralized salt varies significantly with the solvent system. In some processes, a solvent is chosen in which the product is poorly soluble, leading to its precipitation from the reaction mixture. This simplifies isolation, which can then be achieved through filtration. Conversely, if the product remains in solution, isolation may require more complex techniques such as evaporation, anti-solvent precipitation, or extraction.

Table 1: Influence of Solvent Choice on Guaiacol Sulfonation This table is illustrative, based on general principles of aromatic sulfonation, as specific kinetic data for this reaction in various solvents is not widely published.

| Solvent System | Effect on Reaction Kinetics | Effect on Product Isolation | Considerations |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Slower reaction rates due to poor stabilization of polar intermediates. | May facilitate precipitation of the sulfonic acid salt, simplifying filtration. | Limited solubility of sulfonating agents like sulfuric acid. |

| Halogenated (e.g., 1,2-Dichloroethane) | Moderate reaction rates; provides good heat dissipation. researchgate.net | Product may remain soluble, requiring crystallization or solvent evaporation. | Environmental and health concerns associated with chlorinated solvents. |

| Polar Aprotic (e.g., Dimethyl Carbonate) | Potentially faster reaction rates due to stabilization of intermediates. | High product solubility often necessitates anti-solvent precipitation or extraction. | Potential for side reactions; requires robust purification methods. |

| Solvent-Free | Very fast reaction rates, especially with SO3. dicp.ac.cn | Direct isolation of the crude product; purification often involves neutralization and crystallization. | Requires advanced reactor technology (e.g., microreactors) for heat management. dicp.ac.cn |

Industrial-Scale Synthetic Approaches and Process Engineering Research

The industrial synthesis of sulfonic acids has evolved from traditional batch processes to more efficient and safer continuous-flow methods. This transition is driven by the need for better control over the highly exothermic nature of sulfonation and the desire for higher purity products. dicp.ac.cnresearchgate.net

Continuous-flow reactors, such as packed-bed reactors and microreactors, offer significant advantages over batch reactors for aromatic sulfonation. researchgate.netgoogle.com These benefits include superior temperature control, enhanced safety by minimizing the volume of reactive material at any given time, and shorter residence times, leading to higher throughput. dicp.ac.cnresearchgate.net

For instance, a continuous process for sulfonating aromatic compounds can be carried out in a tower reactor where the aromatic compound and the sulfonating agent are fed continuously. google.com More advanced systems utilize microreactors, which feature channels with very small dimensions. This design provides an extremely high surface-area-to-volume ratio, enabling near-isothermal reaction conditions even for highly exothermic processes like SO3 sulfonation. researchgate.net In such systems, residence times can be reduced to mere seconds, significantly intensifying production and improving efficiency without the need for a separate aging step. dicp.ac.cnresearchgate.net

Table 2: Comparison of Reactor Technologies for Aromatic Sulfonation

| Reactor Type | Key Design Features | Typical Residence Time | Heat Management | Key Advantages |

|---|---|---|---|---|

| Batch Reactor | Large stirred tank with cooling jacket. | Hours | Moderate; risk of thermal runaway. | Simple setup, suitable for smaller scale. |

| Packed-Bed Tower | Vertical tower with packing material to increase surface area. google.com | Minutes to Hours | Good; counter-current flow aids heat exchange. google.com | Continuous operation, high throughput. |

| Microreactor | Network of micro-channels (sub-millimeter diameter). google.com | Seconds to Minutes dicp.ac.cnresearchgate.net | Excellent; high surface-area-to-volume ratio. | Enhanced safety, precise temperature control, process intensification. researchgate.net |

Following sulfonation, the acidic reaction mixture must be neutralized. Traditional methods involve transferring the acidic product to a separate vessel and neutralizing it with an aqueous alkali solution, such as caustic soda. capitalresin.com This process generates significant heat and requires the subsequent evaporation of large quantities of water, which is energy-intensive. google.com

To streamline the process, in situ or continuous neutralization techniques have been developed. One approach involves intimately contacting the acidic sulfonation product with solid, anhydrous alkali carbonates or hydroxides. google.com This method avoids the introduction of large volumes of water, thereby eliminating the need for a costly evaporation step. The reaction can be carried out in a kneader or a similar apparatus that ensures intimate mixing of the viscous acid and the solid alkali. google.com While the reaction can be slower than with aqueous solutions, it can be accelerated by the addition of a small amount of water (not exceeding 15% of the reaction mixture), which is significantly less than what would be required for a full aqueous neutralization. google.com This technique produces a solid, neutralized product directly, simplifying downstream processing.

Crystallization is a paramount step for isolating and purifying 3-hydroxy-4-methoxybenzenesulfonic acid or its salts from the crude reaction mixture. Advanced crystallization methods focus on controlling nucleation and crystal growth to achieve high purity and desirable crystal morphology.

A common industrial technique involves controlled cooling crystallization . After the reaction or neutralization, the concentration of the product solution is adjusted, and the solution is cooled at a specific rate. Seeding , the introduction of small crystals of the pure product, is often employed when the solution enters a metastable zone to induce nucleation and control crystal size. This prevents spontaneous nucleation which can lead to the formation of small, impure crystals.

Another method is anti-solvent crystallization , where a solvent in which the desired product is insoluble is added to the solution, causing the product to precipitate. The choice of anti-solvent and the rate of its addition are critical parameters for controlling the process.

For separating aryl sulfonic acids from impurities like residual sulfuric acid, a technique involving cooling the mixture to induce crystallization and then triturating (washing or grinding) the crystallized mass with concentrated sulfuric acid can be effective. google.com The pure sulfonic acid is then separated by filtration under dehydrating conditions. google.com These methods are designed to maximize yield and purity while minimizing the inclusion of impurities within the crystal lattice.

Comparative Analysis of Synthetic Methodologies

Sulfuric Acid (H₂SO₄): This is the most cost-effective and readily available sulfonating agent. google.com However, the reaction produces water as a byproduct, which can dilute the acid and make the reaction reversible, often requiring a large excess of acid to drive the reaction to completion. wikipedia.org This leads to a significant amount of waste acid that requires treatment.

Oleum (H₂SO₄/SO₃): Oleum is more reactive than concentrated sulfuric acid due to the presence of free SO3. It reduces the issue of water byproduct formation as the SO3 reacts with any water generated. This leads to higher conversion rates but is more corrosive and hazardous to handle.

Sulfur Trioxide (SO₃): SO3 is the most powerful sulfonating agent, reacting rapidly and stoichiometrically. chemithon.com It does not produce water, leading to a cleaner reaction with fewer byproducts. dicp.ac.cn Its high reactivity, however, makes the reaction highly exothermic and difficult to control, often necessitating specialized equipment like falling film reactors or microreactors and dilution with an inert gas like dry air. dicp.ac.cnchemithon.com

Chlorosulfonic Acid (ClSO₃H): This reagent is also highly reactive and produces hydrogen chloride (HCl) gas as a byproduct instead of water. wikipedia.org The removal of HCl gas helps to drive the reaction to completion. However, chlorosulfonic acid is expensive, highly corrosive, and the generation of HCl gas requires a robust scrubbing and neutralization system. google.com

The most cost-efficient process on an industrial scale often involves a trade-off between reagent cost and the cost of equipment, energy, and waste disposal. While sulfuric acid is the cheapest reagent, the associated costs of handling large volumes and treating waste acid can be substantial. Conversely, using SO3 requires a higher initial capital investment for specialized reactors but can offer higher throughput and purity, potentially lowering operational costs in the long run. researchgate.net

Table 3: Comparative Analysis of Common Sulfonating Reagents

| Reagent | Chemical Formula | Relative Reactivity | Key Byproduct | Cost | Advantages & Disadvantages |

|---|

| Sulfuric Acid | H₂SO₄ | Low | Water (H₂O) | Low | Adv: Inexpensive, readily available. google.comDisadv: Reversible reaction, requires excess acid, large waste stream. wikipedia.org | | Oleum | H₂SO₄·xSO₃ | Medium | None (SO₃ consumes H₂O) | Medium | Adv: More reactive than H₂SO₄, drives reaction to completion. Disadv: Highly corrosive, hazardous. | | Sulfur Trioxide | SO₃ | High | None | Medium-High | Adv: Very fast, stoichiometric reaction, high purity. dicp.ac.cnchemithon.comDisadv: Highly exothermic, requires specialized reactors for control. dicp.ac.cn | | Chlorosulfonic Acid | ClSO₃H | High | Hydrogen Chloride (HCl) | High | Adv: Irreversible reaction as HCl gas escapes. wikipedia.orgDisadv: Expensive, corrosive, HCl byproduct requires treatment. google.com |

Scalability and Process Safety Considerations in Manufacturing

The transition from laboratory-scale synthesis to industrial manufacturing of 3-Hydroxy-4-methoxybenzenesulfonic acid, a derivative of guaiacol, presents significant challenges in scalability and process safety. The sulfonation process, which is fundamental to its synthesis, is inherently energetic and requires meticulous control to ensure safe, efficient, and reproducible production on a large scale. Key considerations revolve around managing reaction exothermicity, ensuring material compatibility, and mitigating the risks associated with hazardous reagents and potential runaway reactions.

Scalability Factors

Scaling up the sulfonation of the guaiacol precursor involves more than simply increasing the volume of reactants. Critical process parameters must be re-evaluated and optimized to handle the physical and chemical changes that occur at larger scales.

Heat Management: The sulfonation of phenolic compounds is a highly exothermic process. scbt.comaiche.org As the reactor volume increases, the ratio of heat transfer surface area to reaction volume decreases, making heat dissipation less efficient. helgroup.com This can lead to a rapid temperature increase, potentially causing thermal runaway, degradation of the product, and formation of unwanted byproducts. aiche.orghelgroup.com Effective heat management is paramount for safe and efficient manufacturing. asiachmical.com Industrial-scale operations often employ sophisticated cooling strategies, such as:

Jacketed Reactors: These provide a primary cooling mechanism to remove the bulk of the reaction heat. asiachmical.com

Internal Cooling Coils: Used for fine-tuning temperature control within the reactor. asiachmical.com

Advanced Cooling Systems: Phase-change materials integrated into reactor insulation can absorb excess heat during peak reaction rates. asiachmical.com

Reactor Design and Material Selection: The choice of reactor is critical for managing the corrosive and reactive nature of sulfonating agents like sulfur trioxide (SO₃) or oleum. asiachmical.comchemithon.com

Materials of Construction: Due to the high corrosivity (B1173158) of SO₃, reactors are often constructed from specialized materials like Hastelloy C-276. asiachmical.com The use of aluminum, copper, and brass alloys should be avoided in storage and process equipment for phenolic compounds. scbt.com

Process Intensification: Modern approaches may utilize microreactors or continuous flow reactors. These designs offer superior heat and mass transfer, providing better control over the reaction and minimizing the volume of hazardous material present at any given time, which aligns with low-waste production goals. asiachmical.com

Reagent Control and Feedstock Purity: Precise control over the molar ratio of the sulfonating agent to the organic substrate is essential for maximizing yield and ensuring high product quality. chemithon.com A slight excess of the sulfonating agent is typically used to ensure full conversion, but a large excess can lead to the formation of sulfone byproducts. asiachmical.com For the sulfonation of linear alkylbenzene, a molar ratio of 1.05:1 (SO₃:substrate) is often optimal. asiachmical.com

Feedstock purity is another vital consideration. Impurities, particularly water, can react with SO₃ to form sulfuric acid, which alters the reaction chemistry and can cause side reactions. asiachmical.com Substrates are often dried to a water content below 500 ppm to mitigate these issues. asiachmical.com

| Parameter | Laboratory Scale | Industrial Scale Consideration | Rationale |

| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; requires robust cooling systems (e.g., jackets, internal coils). helgroup.comasiachmical.com | To prevent thermal accumulation and potential for runaway reactions. aiche.orghelgroup.com |

| Mixing | Generally efficient and uniform. | Requires powerful and well-designed agitation systems to ensure homogeneity. | Inadequate mixing can lead to localized "hot spots" and accumulation of unreacted reagents. aiche.org |

| Reagent Addition | Manual or simple pump addition. | Automated, precisely controlled dosing systems are necessary. asiachmical.com | To maintain optimal molar ratios and control the rate of heat generation. chemithon.com |

| Materials | Glassware is common. | Corrosion-resistant materials like Hastelloy C-276 are required for handling agents like SO₃. asiachmical.com | To ensure equipment integrity and prevent contamination from corrosion. asiachmical.com |

| Waste Disposal | Small volumes, managed by lab procedures. | Large by-product streams (e.g., spent acid) require recovery, recycling, or specialized disposal. chemithon.com | To meet environmental regulations and manage economic costs. asiachmical.comchemithon.com |

Process Safety Management

The manufacturing process for 3-Hydroxy-4-methoxybenzenesulfonic acid involves significant thermal and chemical hazards that must be rigorously managed.

Thermal Hazards: The primary thermal hazard is a runaway reaction. If the reaction temperature is too low, the sulfonation reaction may slow, allowing unreacted material to accumulate. aiche.org A subsequent, uncontrolled temperature increase can cause this accumulated material to react rapidly, overwhelming the cooling system's capacity. aiche.orghelgroup.com At very high temperatures, unintended decomposition reactions can occur, releasing more energy and generating gases that can over-pressurize the reactor. aiche.org The consequences of a thermal runaway can be catastrophic, leading to reactor failure and explosion. helgroup.comstmjournals.com

Chemical Hazards:

Corrosivity: Sulfonating agents are highly corrosive. asiachmical.com Care must be taken to ensure all components of the process, from storage tanks to reactors and transfer lines, are made of compatible materials.

Toxicity: The precursor, guaiacol, is a phenolic compound that can cause skin irritation and has other health effects if exposure occurs. scbt.com The sulfonating agents are also hazardous. Furthermore, heating elemental sulfur with organic compounds can lead to the formation of highly toxic and corrosive hydrogen sulfide (B99878) (H₂S) gas. mdpi.com

By-products: The reaction can generate by-products such as sulfur oxides (SOx) and volatile organic compounds (VOCs), which must be controlled to meet emission standards. asiachmical.com

Operational Safety Measures: A multi-layered approach to safety is essential for the industrial-scale sulfonation process. This includes inherent safety in design, engineering controls, and robust administrative procedures.

| Safety Measure | Description | Purpose |

| Hazard and Operability (HAZOP) Study | A systematic review of the process to identify potential deviations from design intent, their causes, and their consequences. stmjournals.com | To proactively identify and mitigate risks such as runaway reactions or operational failures. stmjournals.com |

| Emergency Venting System | A system designed to safely relieve excess pressure from the reactor in the event of a runaway reaction or other over-pressurization scenario. asiachmical.com | To prevent catastrophic reactor failure. aiche.org |

| Process Automation and Control | Continuous monitoring and control of critical parameters like temperature, pressure, flow rate, and mixing. aiche.orgasiachmical.com | To ensure the reaction stays within its safe operating limits and to prevent the accumulation of reactants. aiche.org |

| Inert Atmosphere | Conducting the reaction under an inert gas like nitrogen. asiachmical.com | To prevent side reactions with air and moisture and to mitigate fire or explosion risks. asiachmical.com |

| Gas Detection Systems | Installation of detectors for toxic and flammable gases such as SO₃, VOCs, and H₂S. asiachmical.commdpi.com | To provide early warning of a leak or release of hazardous materials. asiachmical.com |

| Secondary Containment | Physical barriers around reactors and storage tanks to contain spills or leaks. | To prevent the release of hazardous chemicals into the environment and protect personnel. |

| Personal Protective Equipment (PPE) | Appropriate chemical-resistant gloves, goggles, and respiratory protection for all personnel. scbt.com | To minimize the risk of injury from direct contact with hazardous materials. scbt.com |

Electrophilic Aromatic Substitution Reactions

Nitration Pathways and Derivative Formation

Nitration involves the introduction of a nitro (-NO₂) group onto the benzene ring, typically using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgyoutube.com For 3-Hydroxy-4-methoxybenzenesulfonic acid, the position of nitration is determined by the directing effects of the existing substituents. The hydroxyl and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions, while the sulfonic acid group is a deactivating, meta-directing group. masterorganicchemistry.comlibretexts.org

The powerful activating effects of the hydroxyl and methoxy groups dominate the reaction. The hydroxyl group at position 3 directs to positions 2 and 4 (ortho) and 6 (para). The methoxy group at position 4 directs to positions 3 and 5 (ortho). Considering the existing substitutions, the most activated positions for electrophilic attack are 2, 5, and 6. Research on analogous compounds, such as the nitration of 3-alkoxy-4-acetoxybenzaldehyde, shows substitution occurring at the position ortho to the hydroxyl group and meta to the aldehyde, resulting in a 2-nitro derivative. google.com This suggests a primary nitration pathway for 3-Hydroxy-4-methoxybenzenesulfonic acid would likely yield 2-nitro-3-hydroxy-4-methoxybenzenesulfonic acid .

| Reactant | Reagents | Major Product | Position of Nitration |

|---|---|---|---|

| 3-Hydroxy-4-methoxybenzenesulfonic acid | HNO₃ / H₂SO₄ | 2-nitro-3-hydroxy-4-methoxybenzenesulfonic acid | Ortho to -OH, Meta to -SO₃H |

Halogenation Reactions and Product Characterization

Aromatic halogenation is an electrophilic aromatic substitution reaction where a halogen, such as bromine or chlorine, replaces a hydrogen atom on the benzene ring. wikipedia.org These reactions are typically catalyzed by a Lewis acid, like FeBr₃ for bromination or AlCl₃ for chlorination, which polarizes the halogen molecule to create a stronger electrophile. masterorganicchemistry.com

Similar to nitration, the regiochemical outcome of halogenating 3-Hydroxy-4-methoxybenzenesulfonic acid is controlled by the directing effects of the substituents. The ortho, para-directing hydroxyl and methoxy groups will direct the incoming halogen to the available activated sites on the ring (positions 2, 5, and 6). Due to steric hindrance from the adjacent sulfonic acid and methoxy groups, substitution at position 2 or 6 would be favored. Characterization of the resulting halo-derivatives would be accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to determine the precise position of the halogen atom based on proton and carbon chemical shifts and coupling patterns.

| Reaction | Reagents | Potential Products | Favored Position of Substitution |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2-bromo- or 6-bromo-3-hydroxy-4-methoxybenzenesulfonic acid | Ortho/Para to activating groups |

| Chlorination | Cl₂ / AlCl₃ | 2-chloro- or 6-chloro-3-hydroxy-4-methoxybenzenesulfonic acid | Ortho/Para to activating groups |

Understanding Substituent Directing Effects on the Benzene Ring

The directing effect of a substituent is a result of both inductive and resonance effects, which influence the stability of the arenium ion intermediate. libretexts.org

Activating, Ortho-, Para-Directing Groups (-OH, -OCH₃): The hydroxyl and methoxy groups are strongly activating because the oxygen atom can donate a lone pair of electrons into the benzene ring through resonance. libretexts.org This donation of electron density is most pronounced at the ortho and para positions, making these sites more nucleophilic and better able to attack an incoming electrophile. This resonance stabilization of the carbocation intermediate at the ortho and para positions lowers the activation energy for substitution at these sites. masterorganicchemistry.com

Deactivating, Meta-Directing Group (-SO₃H): The sulfonic acid group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. libretexts.org It deactivates the entire ring towards electrophilic attack by pulling electron density away from it. It directs incoming electrophiles to the meta position because substitution at the ortho and para positions would result in a highly unstable resonance structure where a positive charge is placed directly adjacent to the positively polarized sulfur atom. libretexts.org

In 3-Hydroxy-4-methoxybenzenesulfonic acid, the concerted effect of these groups results in the powerful ortho-, para-directing influence of the -OH and -OCH₃ groups overriding the meta-directing effect of the -SO₃H group, thus directing substitution to positions 2, 5, and 6. researchgate.net

| Substituent Group | Classification | Directing Effect | Primary Mechanism |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance Donation |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Resonance Donation |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating | Meta | Inductive/Resonance Withdrawal |

Oxidation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group in 3-Hydroxy-4-methoxybenzenesulfonic acid is susceptible to oxidation. The outcome of the oxidation depends on the strength of the oxidizing agent and the reaction conditions.

Formation of Quinone Structures via Oxidation

Mild oxidation of phenolic compounds can lead to the formation of quinones, which are cyclic conjugated diketones. Hydroxyquinones, where a hydroxyl group is directly attached to the quinone ring, are a significant class of these compounds. researchgate.netmdpi.com The oxidation of the hydroxyl group in 3-Hydroxy-4-methoxybenzenesulfonic acid would likely proceed through the removal of two electrons and two protons to form a quinone structure. Common oxidizing agents used for this transformation include potassium permanganate (B83412) or hydrogen peroxide. The reaction involves the conversion of the phenol to a phenoxy radical, which can then be further oxidized. The likely product would be a derivative of a benzoquinone.

Reduction Reactions Involving the Sulfonic Acid Group

Research into the reduction of 3-Hydroxy-4-methoxybenzenesulfonic acid and related arylsulfonic acids focuses on two main areas: transformations of the sulfonic acid group itself and modifications of the aromatic ring.

The term "conversion to sulfonate" can describe two distinct processes. The most common is the deprotonation of the sulfonic acid via an acid-base reaction to form a sulfonate salt, which is detailed in section 3.4.

Alternatively, the term can refer to the chemical reduction of the sulfur atom. While less common for simple salt formation, specific reducing agents can be used to transform the sulfonic acid group. For the related isomer, 4-Hydroxy-3-methoxybenzenesulfonic acid, reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride have been cited for this purpose. Such reactions would involve a change in the oxidation state of sulfur, potentially leading to sulfinic acids or thiols, rather than the simple formation of a sulfonate anion through deprotonation.

The reduction of the aromatic nucleus in benzenesulfonic acids is a chemically challenging process. Conditions required to hydrogenate the benzene ring are often harsh enough to cause hydrogenolysis or removal of the sulfonic acid group, a reaction known as desulfonation. chemistrysteps.comlibretexts.org The sulfonation process is known to be reversible, and heating an arylsulfonic acid in the presence of dilute acid can cleave the carbon-sulfur bond, reverting to the original aromatic ring. chemistrysteps.comlibretexts.org Consequently, specific catalytic systems and conditions would be required to selectively reduce the aromatic ring while preserving the sulfonic acid moiety. Detailed studies on the reductive transformation of the aromatic nucleus specifically for 3-Hydroxy-4-methoxybenzenesulfonic acid are not extensively documented in the available literature.

Acid-Base Chemistry and Salt Formation Research

3-Hydroxy-4-methoxybenzenesulfonic acid possesses two acidic protons, leading to distinct acid-base properties. The sulfonic acid group (-SO₃H) is strongly acidic, comparable to sulfuric acid, while the phenolic hydroxyl group (-OH) is weakly acidic.

Due to this difference in acidity, the compound reacts with bases in a stepwise manner. In the presence of a mild base, such as sodium carbonate or potassium hydroxide, the highly acidic sulfonic acid proton is readily removed to form the corresponding sulfonate salt. nih.govgoogle.com This exothermic reaction results in the formation of salts like sodium 3-hydroxy-4-methoxybenzenesulfonate (B1183059) or potassium 3-hydroxy-4-methoxybenzenesulfonate. nih.gov The potassium salt, in particular, is a well-documented derivative. cymitquimica.com Deprotonation of the much less acidic phenolic hydroxyl group would require a significantly stronger base.

The formation of various salts is a key aspect of the chemistry of this compound, often improving its handling and formulation characteristics.

| Salt Name | Associated Cation | Base Used in Formation | Reference |

|---|---|---|---|

| Potassium 3-hydroxy-4-methoxybenzenesulfonate | Potassium (K⁺) | Potassium Hydroxide | cymitquimica.comgoogle.com |

| Sodium 3-hydroxy-4-methoxybenzenesulfonate | Sodium (Na⁺) | Sodium Carbonate | nih.gov |

| Alkaline Earth Metal Salts | e.g., Calcium (Ca²⁺) | Alkaline Earth Metal Hydroxides/Carbonates | google.com |

| Ammonium Salts | Ammonium (NH₄⁺) | Ammonia | google.com |

Condensation and Polymerization Reactions

Phenols and their sulfonic acid derivatives are known to undergo condensation and polymerization reactions, typically with aldehydes such as formaldehyde. google.comgoogle.com 3-Hydroxy-4-methoxybenzenesulfonic acid, as a substituted phenolsulfonic acid, is expected to exhibit this reactivity.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups on the benzene ring are activating, meaning they increase the electron density of the ring and facilitate the attack by an electrophile. Formaldehyde, in the presence of an acid catalyst, acts as the electrophile. The reaction leads to the formation of methylene (B1212753) bridges (-CH₂-) that link the aromatic units, resulting in a polymer or resin. google.comepa.gov These condensation products are used in various industrial applications, including as drying aids for polymer dispersions. google.com The general scheme for this type of condensation is as follows:

Initiation: Formaldehyde is protonated by the acidic medium.

Substitution: The electron-rich aromatic ring of the phenolsulfonic acid attacks the activated formaldehyde.

Polymerization: The resulting hydroxymethyl derivative can react further with other monomer units, leading to the growth of a polymer chain.

The specific structure and molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the reactants and the reaction conditions, such as temperature and time. google.com

Studies on Reaction Mechanisms and Transition State Analysis

While specific transition state analyses for reactions involving 3-Hydroxy-4-methoxybenzenesulfonic acid are not widely published, its reactivity can be understood through well-established chemical principles. The key reactions of the aromatic ring, such as sulfonation, desulfonation, and condensation, proceed through an electrophilic aromatic substitution mechanism. msu.edu

This mechanism involves a two-step process:

In the rate-determining first step, an electrophile (e.g., SO₃ in sulfonation or a protonated aldehyde in condensation) attacks the π-electron system of the benzene ring. msu.edu This forms a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. chemistrysteps.commsu.edu

In the second, faster step, a proton is removed from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the substituted product.

The substituents on the ring play a crucial role in directing the position of the electrophilic attack and influencing the reaction rate. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. They stabilize the sigma complex intermediate through resonance when the attack occurs at the ortho or para positions relative to them. Conversely, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. The interplay of these electronic effects determines the regioselectivity of further substitution reactions.

Spectroscopic and Advanced Analytical Characterization of 3 Hydroxy 4 Methoxybenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of 3-Hydroxy-4-methoxybenzenesulfonic acid can be determined.

The ¹H-NMR spectrum of 3-Hydroxy-4-methoxybenzenesulfonic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) group. The substitution pattern on the benzene (B151609) ring—a hydroxyl group at C3, a methoxy group at C4, and a sulfonic acid group at C1—results in a specific splitting pattern for the three aromatic protons.

The aromatic region of the spectrum would likely display an AMX spin system. The proton at C2, being ortho to the electron-withdrawing sulfonic acid group, would appear at the most downfield chemical shift. The proton at C5, situated between the methoxy and sulfonic acid groups, would also be shifted downfield. The proton at C6, being ortho to the hydroxyl group, would be the most shielded and thus appear at the most upfield position in the aromatic region. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for 3-Hydroxy-4-methoxybenzenesulfonic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.6 - 7.8 | d |

| H-5 | 7.2 - 7.4 | d |

| H-6 | 6.9 - 7.1 | dd |

| -OCH₃ | 3.8 - 4.0 | s |

| -OH | Variable | br s |

Note: These are predicted values based on the analysis of similar substituted benzene derivatives. Actual experimental values may vary.

The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in 3-Hydroxy-4-methoxybenzenesulfonic acid will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the nature of the attached substituents.

The carbon atom attached to the sulfonic acid group (C1) is expected to be significantly deshielded and appear at a downfield chemical shift. The carbons bearing the hydroxyl (C3) and methoxy (C4) groups will also have characteristic chemical shifts. The remaining aromatic carbons (C2, C5, and C6) will resonate at positions determined by the cumulative electronic effects of the substituents. The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 3-Hydroxy-4-methoxybenzenesulfonic Acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 145 - 150 |

| C-2 | 115 - 120 |

| C-3 | 148 - 152 |

| C-4 | 150 - 155 |

| C-5 | 110 - 115 |

| C-6 | 120 - 125 |

Note: These are predicted values based on the analysis of analogous substituted aromatic compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm the substitution pattern. For instance, a cross-peak between the signals of H-5 and H-6 would establish their ortho relationship. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C-NMR spectrum. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy could be employed to establish long-range (2-3 bond) correlations, for example, between the methoxy protons and C-4, providing further confirmation of the structure and helping to differentiate it from other possible isomers.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 3-Hydroxy-4-methoxybenzenesulfonic acid will exhibit absorption bands characteristic of its various functional groups. The presence of a hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The sulfonic acid group will show strong and characteristic absorptions for the S=O stretching vibrations, typically in the ranges of 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric). The S-O stretching vibration is expected around 650-700 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will likely be found in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for 3-Hydroxy-4-methoxybenzenesulfonic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonic Acid) | Asymmetric Stretching | 1340 - 1350 |

| S=O (Sulfonic Acid) | Symmetric Stretching | 1150 - 1160 |

| C-O (Methoxy) | Stretching | 1020 - 1250 |

Note: These are typical ranges for the specified functional groups and the exact positions may vary.

Raman spectroscopy, being complementary to FT-IR, provides further insights into the molecular vibrations of 3-Hydroxy-4-methoxybenzenesulfonic acid. The symmetric vibrations of the molecule, particularly those of the aromatic ring and the sulfonic acid group, are often strong in the Raman spectrum.

The symmetric stretching of the aromatic ring is expected to produce a strong band around 1600 cm⁻¹. The symmetric S=O stretching of the sulfonic acid group, also observed in the FT-IR spectrum, will likely be a prominent feature. The C-S stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum, typically in the 700-800 cm⁻¹ region. Raman spectroscopy is particularly useful for studying aqueous solutions, which can be challenging with FT-IR due to the strong absorption of water. This makes it a valuable tool for analyzing the vibrational modes of 3-Hydroxy-4-methoxybenzenesulfonic acid in its relevant chemical environments.

Chromatographic Techniques for Purity and Isomer Quantification

Chromatography is a cornerstone for the separation and quantification of 3-Hydroxy-4-methoxybenzenesulfonic acid from its isomers and process-related impurities. The choice of technique depends on the specific analytical goal, such as routine purity checks, volatile impurity profiling, or ultra-sensitive trace analysis.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of 3-Hydroxy-4-methoxybenzenesulfonic acid and separating it from its structural isomers, such as 4-hydroxy-3-methoxybenzenesulfonic acid. Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The separation is based on the differential partitioning of the analyte and its impurities between the two phases. The sulfonic acid and hydroxyl groups make the molecule highly polar, necessitating careful optimization of the mobile phase, often an acidified water/acetonitrile (B52724) or water/methanol gradient, to achieve adequate retention and sharp peak shapes. ekb.eghelixchrom.com UV detection is commonly used, leveraging the aromatic ring's strong absorbance, typically in the range of 210-280 nm. sielc.comnih.gov By developing a validated, stability-indicating HPLC method, one can effectively quantify the main component and resolve it from potential synthetic precursors, by-products, and isomers. ekb.eg

Table 1: Illustrative RP-HPLC Conditions for Isomer Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention for separation of aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the sulfonic acid group, improving peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute the compound from the column. |

| Gradient | 5% to 40% B over 20 minutes | Gradually increases elution strength to separate compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Detection | UV at 275 nm | Wavelength for optimal absorbance of the substituted benzene ring. nih.gov |

| Column Temp. | 30 °C | Ensures reproducible retention times. researchgate.net |

Due to its low volatility and high polarity, 3-Hydroxy-4-methoxybenzenesulfonic acid cannot be directly analyzed by Gas Chromatography (GC). However, GC-MS can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities or for structural confirmation of the main compound after chemical derivatization.

The derivatization process converts the polar -OH and -SO3H groups into less polar, more volatile functional groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. researchgate.net These derivatives are thermally stable and volatile enough for GC analysis. The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation pattern of the derivatized molecule, aiding in the unequivocal identification of trace impurities.

For the detection and quantification of 3-Hydroxy-4-methoxybenzenesulfonic acid at trace levels, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC systems use columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, sensitivity, and speed compared to conventional HPLC. This enhanced separation efficiency is crucial for resolving trace analytes from complex matrices.

Coupling UPLC with tandem mass spectrometry (MS/MS) adds another layer of specificity. The first mass analyzer selects the precursor ion (the molecular ion of the target compound), which is then fragmented. The second mass analyzer detects specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective, allowing for quantification at parts-per-billion (ppb) levels or lower, making it ideal for environmental monitoring or pharmacokinetic studies. waters.com

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is an essential technique for the structural elucidation of 3-Hydroxy-4-methoxybenzenesulfonic acid. It provides precise information about the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns.

Forced degradation studies, which expose a compound to stress conditions like acid, base, oxidation, and heat, are critical for understanding its stability. nih.govekb.eg LC-MS is the primary tool used to identify the resulting degradation products. nih.gov The LC component separates the parent compound from the newly formed impurities, and the MS detector provides the mass-to-charge ratio (m/z) for each separated peak.

By comparing the mass of a degradation product to that of the parent compound, analysts can infer the chemical modification that has occurred (e.g., hydrolysis, oxidation, demethylation). Further analysis using tandem MS (LC-MS/MS) can fragment the degradation products to help pinpoint the exact site of modification on the molecule, enabling the proposal of degradation pathways. scispace.com

Table 2: Hypothetical Degradation Products Identified by LC-MS

| Degradation Product | Proposed Formula | Theoretical m/z [M-H]⁻ | Possible Cause |

|---|---|---|---|

| Parent Compound | C₇H₈O₅S | 219.00 | - |

| Desulfonated Product | C₇H₈O₂ | 124.05 | Acid/Base Hydrolysis |

| Demethylated Product | C₆H₆O₅S | 204.98 | Thermal Stress |

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition.

For 3-Hydroxy-4-methoxybenzenesulfonic acid (C₇H₈O₅S), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of confidence. This capability is invaluable for confirming the identity of the primary compound, definitively identifying unknown impurities or degradation products, and providing evidence for proposed structures without the need for authentic reference standards. nih.gov For example, an HRMS analysis in negative ion mode would be expected to detect an ion with an m/z value extremely close to the calculated exact mass of the [M-H]⁻ ion.

X-ray Crystallography for Solid-State Structural Analysis

Following a comprehensive search of scientific literature and structural databases, specific X-ray crystallographic data for the solid-state structure of 3-Hydroxy-4-methoxybenzenesulfonic acid could not be located. While crystallographic data for the parent compound, benzenesulfonic acid, and some of its substituted derivatives are available, confirming their molecular geometry and intermolecular interactions, such detailed structural elucidation for the 3-Hydroxy-4-methoxy- isomer has not been published in the reviewed sources wikipedia.orgscispace.comresearchgate.net. The determination of its precise three-dimensional structure, including bond lengths, bond angles, and crystal packing arrangement, awaits experimental investigation via single-crystal X-ray diffraction.

Emerging Analytical Methodologies for Sulfonated Phenols

The analysis of sulfonated phenols, such as 3-Hydroxy-4-methoxybenzenesulfonic acid, presents challenges due to their high polarity, water solubility, and potential presence in complex matrices. Traditional analytical methods are often insufficient, necessitating the development of more advanced and sensitive techniques. Emerging methodologies focus on achieving higher separation efficiency, greater sensitivity, and more definitive structural identification.

Modern separation science has seen a significant shift towards hyphenated techniques, which couple a high-resolution separation method with a sensitive detection technology, most notably mass spectrometry (MS) chemijournal.comactascientific.com. For sulfonated phenols, Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) have become cornerstone techniques. UPLC, with its use of sub-2-μm particle columns, offers significantly faster analysis times and improved resolution compared to conventional HPLC . When paired with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity, allowing for the quantification and confirmation of trace levels of phenolic compounds in various samples nih.govjasco-global.com.

Capillary Electrophoresis (CE) has emerged as a powerful alternative to liquid chromatography for the analysis of charged polar compounds like sulfonated phenols. CE offers extremely high separation efficiency, short analysis times, and requires minimal sample and reagent volumes nih.govresearchgate.net. Capillary Zone Electrophoresis (CZE), a mode of CE, separates ions based on their charge-to-size ratio nih.gov. Coupling CE with mass spectrometry (CE-MS) combines this high-efficiency separation with sensitive and selective detection, making it a highly effective tool for analyzing complex mixtures of phenolic acids and flavonoids nih.govmdpi.com.

Another frontier in the analysis of phenolic compounds is the development of novel electrochemical sensors. These sensors utilize electrodes modified with specific nanomaterials or polymers to enhance sensitivity and selectivity towards the target analyte nih.govmdpi.com. Techniques like cyclic voltammetry and differential pulse voltammetry can provide rapid, low-cost, and in-situ determination of phenols without the need for extensive sample preparation or chromatographic separation acs.orgmdpi.com. The principle involves the electrochemical oxidation of the phenol (B47542) group at the modified electrode surface, generating a measurable current that is proportional to the analyte's concentration nih.govmdpi.com.

These emerging methodologies provide researchers with powerful tools to separate, identify, and quantify sulfonated phenols with greater accuracy and efficiency than ever before.

| Technique | Principle of Operation | Primary Advantages for Sulfonated Phenols | Common Detectors |

| UPLC/HPLC-MS | Chromatographic separation based on analyte partitioning between a stationary and mobile phase, followed by mass-based detection. | High resolution, high throughput, excellent sensitivity and selectivity, structural confirmation. | Mass Spectrometry (MS), Tandem MS (MS/MS), Photodiode Array (PDA) actascientific.com |

| Capillary Electrophoresis (CE) | Separation of ions in a capillary under the influence of an electric field based on charge-to-size ratio. | High separation efficiency, minimal sample/reagent use, rapid analysis. | Mass Spectrometry (MS), UV-Vis, Chemiluminescence nih.govmdpi.comtandfonline.com |

| Electrochemical Sensors | Measurement of the current generated from the oxidation or reduction of the analyte at a chemically modified electrode surface. | High sensitivity, rapid response, low cost, potential for portability and real-time analysis. | Amperometric, Voltammetric nih.govacs.org |

Theoretical and Computational Chemistry Studies of 3 Hydroxy 4 Methoxybenzenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries and energies. For 3-Hydroxy-4-methoxybenzenesulfonic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the structure that corresponds to a true minimum on the potential energy surface. nih.gov

The process begins with an initial guess of the molecule's geometry, which is then iteratively adjusted to minimize the total energy. nih.gov This geometry optimization yields precise data on bond lengths, bond angles, and dihedral angles. For aromatic systems like this, DFT accurately models the planarity of the benzene (B151609) ring and the orientation of the hydroxyl, methoxy (B1213986), and sulfonic acid functional groups. The final, energetically preferred geometry is confirmed when a vibrational frequency calculation yields no imaginary frequencies. nih.gov

The total energy obtained from these calculations is a key piece of data, representing the molecule's stability. By comparing the energies of different conformations (e.g., rotational isomers of the methoxy or hydroxyl groups), the most stable conformer can be identified. These computational approaches have been successfully applied to various substituted benzene derivatives to understand their structural and electronic properties. nih.govresearchgate.net

Table 1: Representative Predicted Geometrical Parameters for 3-Hydroxy-4-methoxybenzenesulfonic Acid (Illustrative) Note: These values are illustrative, based on typical parameters for similar functional groups in related molecules, as specific DFT data for the title compound is not readily available in the cited literature.

| Parameter | Bond | Predicted Value |

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| S-OH | 1.58 Å | |

| C-OH (Aromatic) | 1.36 Å | |

| C-OCH₃ | 1.37 Å | |

| O-CH₃ | 1.43 Å | |

| Bond Angle | O=S=O | 120° |

| C-S-O | 105° | |

| C-O-C (Methoxy) | 118° | |

| Dihedral Angle | C-C-S-O | ~90° |

Beyond DFT, other quantum mechanical methods are used to probe electronic properties. Ab initio ("from the beginning") methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are highly accurate but computationally expensive. They are often used to calculate precise energies and properties for smaller molecules or as benchmarks for other methods. researchgate.netnih.gov For 3-Hydroxy-4-methoxybenzenesulfonic acid, high-level ab initio calculations could provide definitive values for properties like ionization potential and electron affinity. nih.gov For instance, studies on phenol (B47542) and anisole (B1667542) have used these methods to determine thermodynamic properties like enthalpy of formation with high accuracy. researchgate.netnih.gov

Semi-empirical methods, such as AM1 or PM6, are less computationally demanding. They use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules or for preliminary geometry optimizations before applying more rigorous methods. nih.gov

Both ab initio and DFT methods are used to compute key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into how it will interact with other chemical species.

Molecular Dynamics Simulations for Solution Behavior

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution. MD simulations model a system containing many molecules (the solute, 3-Hydroxy-4-methoxybenzenesulfonic acid, and the solvent, typically water) by applying classical mechanics.

In a typical MD simulation, force fields (like GROMOS or AMBER) are used to define the potential energy of the system based on the positions of all atoms. uq.edu.au The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their movement over short time steps (femtoseconds).

For 3-Hydroxy-4-methoxybenzenesulfonic acid in an aqueous solution, MD simulations can reveal critical information about its solvation. researchgate.net Key analyses include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule (e.g., water) at a certain distance from a specific atom or functional group on the solute. RDFs for the sulfonate, hydroxyl, and methoxy groups would show how water molecules arrange themselves to form hydration shells. researchgate.netmdpi.com

Hydrogen Bonding: The simulations can quantify the number and lifetime of hydrogen bonds formed between the solute's functional groups (hydroxyl and sulfonic acid) and the surrounding water molecules. nih.gov

Solvent Accessible Surface Area (SASA): This metric measures the surface area of the molecule that is exposed to the solvent, which is relevant for understanding its solubility and interactions. mdpi.com

Aggregation: In simulations with multiple solute molecules, MD can predict whether the molecules tend to self-associate or aggregate, a process driven by interactions like hydrogen bonding and π-π stacking. nih.gov

Such simulations provide a dynamic picture of how the molecule interacts with its environment, which is crucial for understanding its physical and chemical properties in a realistic setting. mdpi.com

Reaction Pathway Modeling and Energetics of Transformations

Computational chemistry is an invaluable tool for mapping out the mechanisms of chemical reactions. By modeling the transformation of 3-Hydroxy-4-methoxybenzenesulfonic acid, researchers can understand how it might be synthesized or how it might degrade. This involves identifying the reactants, products, and any intermediate structures, as well as the high-energy transition states that connect them.

DFT is commonly used to calculate the potential energy surface of a reaction. researchgate.net The lowest energy path along this surface is the reaction pathway. Key computational tasks include:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. Locating the precise geometry of the TS is crucial.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state is the activation energy, or barrier height. This value determines the rate of the reaction; a lower barrier means a faster reaction. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the path downhill from a transition state to connect it to the corresponding reactants and products, confirming that the correct pathway has been found.

For 3-Hydroxy-4-methoxybenzenesulfonic acid, one could model reactions such as its formation via sulfonation of guaiacol (B22219) (2-methoxyphenol) or its potential desulfonation. mdpi.comresearchgate.net Studies on related compounds, like the esterification of benzenesulfonic acid or the hydrodeoxygenation of guaiacol, demonstrate how these methods can elucidate complex, multi-step reaction mechanisms and identify the most favorable pathways based on calculated energy barriers. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters

Computational methods can predict various types of spectra, which is extremely useful for identifying unknown compounds or interpreting experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govconicet.gov.ar Calculations are performed on the optimized geometry of the molecule. The computed magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov It is common to find a linear correlation between the calculated and experimental shifts, which can be used to correct the theoretical values and confirm structural assignments. mdpi.com Solvent effects can also be included in these calculations using models like the Polarizable Continuum Model (PCM). nih.gov

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its IR and Raman spectra. These frequencies can be calculated using DFT. nih.gov The calculation provides the frequencies and intensities of each vibrational mode (e.g., O-H stretch, S=O stretch, C-H wag). Because theoretical calculations often overestimate frequencies, the computed values are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. researchgate.net Analysis of the specific atomic motions for each mode aids in the definitive assignment of experimental peaks. spectroscopyonline.com

Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for 3-Hydroxy-4-methoxybenzenesulfonic Acid Note: These are representative values expected for the functional groups present and are not based on specific calculations for the title compound.

| Spectroscopy Type | Group / Atom | Predicted Value |

| IR Frequency | O-H Stretch (Phenol) | ~3400-3500 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3050-3100 cm⁻¹ | |

| C-H Stretch (Methyl) | ~2950 cm⁻¹ | |

| S=O Stretch (Asymmetric) | ~1350 cm⁻¹ | |

| S=O Stretch (Symmetric) | ~1170 cm⁻¹ | |

| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ | |

| ¹H NMR Shift | Phenolic -OH | 5.0 - 6.0 ppm |

| Methoxy -OCH₃ | ~3.9 ppm | |

| Aromatic -H | 6.8 - 7.5 ppm | |

| ¹³C NMR Shift | Aromatic C-SO₃H | ~140 ppm |

| Aromatic C-OH | ~148 ppm | |

| Aromatic C-OCH₃ | ~150 ppm | |

| Methoxy -OCH₃ | ~56 ppm |

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity predictions)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural features with its properties. When the property being predicted is a physicochemical one rather than a biological activity, the term Quantitative Structure-Property Relationship (QSPR) is often used. mdpi.com

A QSPR model for 3-Hydroxy-4-methoxybenzenesulfonic acid and its analogs could be developed to predict properties like acidity (pKa), solubility, or thermal stability. The process involves several steps:

Dataset Assembly: A set of molecules with known experimental values for the property of interest is collected.